molecular formula C18H19NO5 B2953701 N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide CAS No. 727704-04-3

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide

Cat. No.: B2953701
CAS No.: 727704-04-3
M. Wt: 329.352
InChI Key: SLVPVSJETCZKFT-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide is an acetamide derivative featuring a 3,4-dimethoxyphenylmethyl group attached to the nitrogen atom and a 4-formylphenoxy moiety linked via an ether bridge. The 3,4-dimethoxy substitution on the phenyl ring confers electron-donating properties, while the formyl group on the phenoxy component introduces electrophilic reactivity.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-22-16-8-5-14(9-17(16)23-2)10-19-18(21)12-24-15-6-3-13(11-20)4-7-15/h3-9,11H,10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVPVSJETCZKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)COC2=CC=C(C=C2)C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The final step involves the acylation of this amine with 4-formylphenoxyacetyl chloride under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications in Phenyl and Phenoxy Groups

(a) N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide (CAS 247592-89-8)
  • Structure: Replaces 3,4-dimethoxyphenyl with 3,4-dichlorophenyl and adds a methoxy group at the 2-position of the phenoxy ring.
  • Impact : Chlorine atoms are electron-withdrawing, reducing electron density on the phenyl ring compared to methoxy groups. This alters binding affinity in hydrophobic pockets and may increase metabolic stability .
  • Pharmacological Relevance : The dichlorophenyl group may enhance interactions with halogen-binding pockets in enzymes or receptors.
(b) 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (CAS 247592-74-1)
  • Structure : Substitutes the 3,4-dimethoxyphenylmethyl group with a 4-nitrophenyl group.
  • Impact : The nitro group is strongly electron-withdrawing, creating a polarized aromatic system. This could enhance reactivity in nucleophilic substitution or redox reactions compared to the methoxy-dominated target compound .

Variations in Amide Backbone and Linker Groups

(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Structure : Benzamide (instead of acetamide) with a 3,4-dimethoxyphenethyl chain.
  • Synthesis Data : Yielded 80% with a melting point of 90°C, suggesting higher crystallinity than acetamide derivatives .
(b) A-740003 (P2X7 Receptor Antagonist)
  • Structure: Complex substituents including cyanoimino, quinolinylamino, and tert-butyl groups.
  • Pharmacological Data : Demonstrated dose-dependent neuropathic pain reduction (ED₅₀ = 30 mg/kg) via P2X7 receptor blockade .
  • Comparison: The target compound lacks the heterocyclic quinoline moiety, likely reducing P2X7 receptor affinity but possibly improving selectivity for other targets.

Heterocyclic and Sulfonamide Analogues

(a) N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
  • Structure: Benzothiazole ring replaces the phenoxy group, with trifluoromethyl and 3,4-dimethoxyphenyl substituents.
  • The absence of a formyl group reduces electrophilic reactivity .
(b) N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-[4-(4-methylphenyl)phenoxy]acetamide
  • Structure: Sulfamoyl and biphenyl groups replace the formylphenoxy and dimethoxyphenylmethyl moieties.

Biological Activity

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-formylphenoxy)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

The compound's IUPAC name is this compound, with a molecular formula of C18H19NO5C_{18}H_{19}NO_5 . The synthesis typically involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate, which is then acylated to yield the final product .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This interaction can modulate various biochemical pathways within cells .
  • Receptor Binding : It has been suggested that this compound can bind to cellular receptors, influencing signal transduction pathways and altering cellular functions .

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases .
  • Antioxidant Properties : this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .

Case Studies

A series of studies have been conducted to evaluate the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays revealed that this compound has an IC50 value in the micromolar range against several cancer cell lines, indicating significant anticancer potential.
  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to reduced tumor growth and improved survival rates in cancer-bearing mice .
  • Mechanistic Studies : Research utilizing flow cytometry and Western blot analysis has shown that the compound triggers apoptosis in cancer cells via mitochondrial pathways .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureKey Activity
3,4-DimethoxyphenethylamineStructureSimilar enzyme inhibition profile but lower anticancer activity.
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamideStructureComparable anti-inflammatory effects but different receptor interactions.

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